Product packaging for ML 233(Cat. No.:)

ML 233

Cat. No.: B1573840
M. Wt: 359.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of ML 233 Discovery and Initial Research Interest

This compound is a non-peptide chemical compound with the formal name (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one. fishersci.cauni.lufishersci.chnih.gov Its molecular formula is C₁₉H₂₁NO₄S, and it has a molecular weight of approximately 359.44 g/mol . fishersci.cauni.lufishersci.chnih.govamericanelements.com this compound was characterized in 2011 as a small molecule agonist of the apelin receptor, also known as APJ or APLNR. americanelements.com The apelin receptor is a G protein-coupled receptor involved in various physiological processes, including cardiovascular function, fluid homeostasis, and neuroendocrine regulation. The discovery of non-peptide agonists like this compound provided researchers with a valuable tool to study the pharmacological properties and biological roles of the apelin receptor system, offering advantages over peptide ligands, such as potentially improved stability and cell permeability.

Significance of this compound as a Research Tool in Molecular Pharmacology

This compound's significance as a research tool in molecular pharmacology stems primarily from its ability to selectively modulate the apelin receptor. Research has shown that this compound acts as a non-peptide apelin receptor agonist with an EC₅₀ of 3.7 μM. fishersci.canih.gov Importantly, it demonstrates notable selectivity, exhibiting over 21-fold lower potency at the closely related angiotensin 1 receptor, with an EC₅₀ greater than 79 μM. fishersci.canih.gov This selectivity allows researchers to probe apelin receptor-mediated pathways with less potential for off-target effects on the angiotensin system, a critical consideration in cardiovascular and renal research.

The agonistic activity of this compound on APJ has been validated in various research settings, including cell culture assays and in vivo models such as zebrafish embryos. americanelements.com Studies utilizing this compound have contributed to understanding the functional consequences of apelin receptor activation in different biological contexts.

More recently, research has uncovered an additional, independent activity of this compound as a direct inhibitor of tyrosinase (TYR) function. americanelements.comciteab.com Tyrosinase is a key enzyme in melanogenesis, the process of melanin (B1238610) production. This finding indicates that this compound can influence biological processes beyond the apelin signaling pathway. Studies have demonstrated that this compound inhibits melanin production in both the zebrafish model and murine melanoma cells. americanelements.comciteab.com In zebrafish embryos, this compound treatment reduced skin pigmentation in a dose-dependent manner. citeab.com Furthermore, this compound showed potent inhibition of proliferation in B16F10 murine melanoma cells at certain concentrations, comparable to the effects observed with cisplatin (B142131), a known chemotherapeutic agent. americanelements.com This dual activity highlights this compound's potential as a probe to investigate both apelin receptor biology and the mechanisms of melanogenesis and related cellular processes, independent of apelin receptor activation in certain contexts. citeab.com

The characterization of this compound's activities, including its receptor selectivity and its role as a tyrosinase inhibitor, underscores its utility as a multifaceted chemical probe for dissecting complex biological pathways in molecular pharmacology and chemical biology research.

Table 1: Receptor Selectivity of this compound

Target ReceptorActivityEC₅₀ (μM)Reference
Apelin receptor (APJ)Agonist3.7 fishersci.canih.gov
Angiotensin 1 receptorAgonist>79 fishersci.canih.gov

Table 2: Effect of this compound on Melanogenesis and Cell Proliferation

Model SystemObserved EffectNotesReference
Zebrafish embryosReduced melanin productionDose-dependent effect observed. No significant impact on survival. americanelements.comciteab.com
B16F10 murine melanoma cellsInhibition of melanin productionEffect conserved in mammalian cells. americanelements.com
B16F10 murine melanoma cellsInhibition of cell proliferationPotent inhibition observed, compared to cisplatin treatment. americanelements.com

Properties

Molecular Formula

C19H21NO4S

Molecular Weight

359.44

Synonyms

(E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1/'-bi(cyclohexane)]-3,6-dien-2-one

Origin of Product

United States

Synthetic Methodologies and Chemical Space Exploration of Ml 233 and Its Analogs

Historical Development of Synthetic Routes for ML 233

Strategies for Derivatization and Analog Synthesis

Strategies for the derivatization and synthesis of analogs of a core chemical structure like this compound generally involve modifying specific parts of the molecule to explore the impact of structural changes on its properties. Common approaches include:

Modifications of the core scaffold: Altering the cyclohexadiene ring system or the cyclohexane (B81311) moiety.

Variations in the substituents: Changing the nature or position of the methyl group or the phenylsulfonyl group.

Modifications of the oxyimino linker: Adjusting the atoms or functional groups connecting the core to the sulfonyl group.

Analog synthesis can be achieved through various synthetic techniques, including parallel synthesis, combinatorial chemistry, and targeted synthesis based on structure-activity relationships (SAR) or computational predictions. nih.govbeilstein-journals.org Derivatization, often used for analytical purposes or to introduce specific functionalities, can involve reactions like silylation or acylation of reactive groups if present in the molecule or its precursors. tcichemicals.comnih.govspkx.net.cnbioline.org.br While general strategies for analog synthesis and derivatization are well-established in organic chemistry, specific published strategies applied to this compound and its analogs were not found in the performed searches.

Green Chemistry Approaches in this compound Synthesis Research

The application of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances. pnas.org The twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes, emphasizing aspects such as atom economy, the use of safer solvents and auxiliaries, the design of energy-efficient processes, and the use of catalytic reagents. mdpi.com

Research in green chemistry explores various methodologies, including:

Catalysis: Utilizing catalytic reactions to minimize waste and improve efficiency. rsc.org

Alternative Solvents: Employing environmentally benign solvents like water, supercritical fluids, or ionic liquids.

Atom Economy: Designing reactions where most atoms of the reactants are incorporated into the final product. pnas.org

Biocatalysis: Using enzymes as catalysts for highly selective transformations under mild conditions. rsc.orgnih.gov

While green chemistry approaches are increasingly being integrated into organic synthesis, specific research detailing the application of these principles to the synthesis of this compound was not identified in the conducted searches. researchgate.netrsc.org

Chemoinformatic Analysis of this compound Chemical Space

Chemoinformatic analysis involves the use of computational and informational techniques to study chemical compounds and their properties. neovarsity.orgnih.gov Analyzing the chemical space of a compound like this compound involves exploring the theoretical or known universe of structurally related molecules. skoltech.ru This can provide insights into potential new compounds with similar or improved properties.

Key aspects of chemoinformatic analysis relevant to chemical space exploration include:

Molecular Descriptors: Calculating numerical representations of molecular structures that capture their physicochemical properties.

Chemical Space Visualization: Using techniques like principal component analysis (PCA) or t-distributed stochastic neighbor embedding (t-SNE) to visualize the relationships between compounds in a dataset. skoltech.ru

Similarity Searching: Identifying molecules that are structurally similar to this compound based on molecular fingerprints or other descriptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that relate chemical structure to biological activity, which can guide the design of new analogs. neovarsity.orgnih.gov

Generative Models: Using machine learning techniques to design novel molecules with desired properties within a defined chemical space. neovarsity.orgskoltech.rufrontiersin.org

Chemoinformatic tools and databases allow researchers to navigate vast chemical spaces, which are estimated to contain an enormous number of possible drug-like molecules (potentially 10⁶⁰). skoltech.ru While these techniques can be applied to any compound with a defined structure, published studies specifically reporting a chemoinformatic analysis of the chemical space around this compound were not found in the performed searches.

Molecular Targets and Mechanisms of Action of Ml 233

Apelin Receptor (APJ) Agonism by ML 233 this compound is a non-peptide based compound identified as a potent agonist of the apelin receptor (APJ).medchemexpress.comnih.govrndsystems.comtocris.commedchemexpress.combio-techne.commedchemexpress.combertin-bioreagent.comtargetmol.comIt was reported as the first small molecule APJ agonist.nih.govThe APJ receptor, also known as AGTRL-1 or APLNR, is a G protein-coupled receptor (GPCR).nih.govnih.gov

Target Activity EC₅₀ (μM)
Apelin Receptor (APJ) Agonist 3.7

Selectivity Profile Against Closely Related Receptors (e.g., Angiotensin 1 Receptor) this compound exhibits selectivity over the closely related angiotensin 1 (AT1) receptor.medchemexpress.comnih.govrndsystems.comtocris.commedchemexpress.combio-techne.commedchemexpress.combertin-bioreagent.comtargetmol.comfishersci.atThe APJ receptor shares moderate sequence homology with the AT1 receptor.nih.govthis compound shows greater than 21-fold selectivity for APJ over the AT1 receptor, with an EC₅₀ value of >79 μM for the AT1 receptor.medchemexpress.comnih.govrndsystems.comtocris.commedchemexpress.combio-techne.commedchemexpress.combertin-bioreagent.comfishersci.at

Beyond the AT1 receptor, this compound has been evaluated for binding activity against a panel of other GPCRs and transporters. At a concentration of 10 μM, this compound showed some binding activity against 4 out of 37 tested, including the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, as well as the norepinephrine (B1679862) transporter. medchemexpress.comnih.govmedchemexpress.com The observed inhibition percentages at 10 μM were 55% for 5-HT1A, 51% for α2C adrenergic, 65% for benzylpiperazine receptors, and 57% for the norepinephrine transporter. medchemexpress.comnih.govmedchemexpress.com It is important to note that it is not currently known whether these observed binding activities translate into functional modulation of these receptors or transporters. nih.gov

Receptor/Transporter Activity at 10 μM
Angiotensin 1 (AT1) Receptor EC₅₀ >79 μM (>21-fold selective over APJ) medchemexpress.comnih.govrndsystems.comtocris.commedchemexpress.combio-techne.commedchemexpress.combertin-bioreagent.comfishersci.at
5-HT1A Receptor 55% inhibition medchemexpress.comnih.govmedchemexpress.com
α2C Adrenergic Receptor 51% inhibition medchemexpress.comnih.govmedchemexpress.com
Benzylpiperazine Receptor 65% inhibition medchemexpress.comnih.govmedchemexpress.com
Norepinephrine Transporter 57% inhibition medchemexpress.comnih.govmedchemexpress.com

Investigation of Other Enzyme and Receptor Modulations by this compound Beyond its established activities at the APJ receptor and tyrosinase, investigations have explored potential modulatory effects of this compound on other enzymes and receptors. As mentioned in the selectivity profile for APJ, this compound showed some binding activity at 10 μM against the 5-HT1A, α2C adrenergic, and benzylpiperazine receptors, and the norepinephrine transporter in binding assays.medchemexpress.comnih.govmedchemexpress.comHowever, functional characterization confirming whether these binding interactions result in the modulation of the activity of these specific receptors or the norepinephrine transporter has not been extensively reported in the provided literature.nih.govWhile the broad potential for small molecules to modulate various enzymes and receptors exists, specific functional data for this compound on a wide range of other targets beyond APJ and tyrosinase is limited in the available information.

Broader Receptor Panel Selectivity Profiling

Selectivity profiling is a crucial step in characterizing a compound's potential as a research tool or therapeutic agent. It involves evaluating the compound's activity across a panel of different receptors and targets to determine its specificity for the intended target and identify any potential off-target interactions. windows.net

This compound has demonstrated selectivity for the apelin receptor over the closely related angiotensin 1 receptor. tocris.comcaymanchem.com Research indicates that this compound exhibits greater than 21-fold selectivity for the apelin receptor (EC₅₀ = 3.7 μM) compared to the angiotensin 1 receptor (EC₅₀ = >79 μM). tocris.comcaymanchem.com This level of selectivity is important for research studies aiming to specifically investigate the role of the apelin receptor without significantly activating the angiotensin 1 receptor pathway.

Data Table: Receptor Selectivity of this compound

ReceptorEC₅₀ (μM)Selectivity vs. Angiotensin 1 Receptor
Apelin Receptor (APJ)3.7>21-fold
Angiotensin 1 Receptor>79-

Exploration of Off-Target Interactions in Research Contexts

While this compound shows selectivity for the apelin receptor over the angiotensin 1 receptor, the exploration of potential off-target interactions in broader research contexts is a standard practice in pharmacological studies. Off-target interactions refer to the binding or modulation of proteins or pathways other than the primary intended target. rsc.orgresearchgate.net Identifying such interactions is essential for accurately interpreting research findings and understanding the full pharmacological profile of a compound. rsc.org

In research settings, various methods can be employed to explore off-target interactions. These can include:

Broader Receptor Screening Panels: Testing this compound against a diverse panel of GPCRs, ion channels, enzymes, and other protein targets can reveal unintended binding or activity. windows.netnih.govpnas.org

Cell-Based Assays: Evaluating the effects of this compound in various cell lines or primary cells can highlight responses not directly mediated by the apelin receptor.

Computational Predictions: Utilizing in silico tools and databases can help predict potential off-target interactions based on the chemical structure of this compound and known ligand-target relationships. rsc.orgresearchgate.netnih.govmdpi.comoup.com Machine learning approaches, for instance, can be trained on large datasets of known drug-target interactions to predict new interactions or optimize the properties of existing compounds. researchgate.netnih.govmdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ml 233

Elucidation of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling for ML233 has focused on identifying the essential structural motifs and functional groups that govern its agonism at the APJ receptor and its inhibitory action on the tyrosinase enzyme.

ML233 was discovered through a high-throughput screening of approximately 330,600 compounds from the Molecular Libraries Small Molecule Repository (MLSMR) collection. nih.gov The core chemical structure of ML233 is (E)-2-cyclohexyl-5-methyl-4-(phenylsulfonyloxyimino)cyclohexa-2,5-dienone. nih.govnih.gov

Analysis of ML233 and its analogs has revealed several key structural elements essential for its APJ agonist activity:

The Quinone-Oxime Sulfonate Core: This central scaffold is fundamental for activity. Modifications that significantly alter this core structure generally lead to a loss of agonism.

The Phenylsulfonyl Group: The presence of an aryl sulfonate ester is critical. The electronic and steric properties of the phenyl ring and the sulfonate linker are key for binding and receptor activation.

The Cyclohexyl Moiety: The bulky, lipophilic cyclohexyl group attached to the quinone ring is a major contributor to the molecule's potency.

The Methyl Group: The methyl substituent on the quinone ring appears to be important for maintaining the optimal conformation for receptor interaction.

These features collectively define the pharmacophore for this class of APJ agonists, highlighting the necessity of a specific arrangement of lipophilic, aromatic, and electron-withdrawing groups for effective molecular recognition at the receptor.

ML233 has been identified as a potent, direct inhibitor of tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. nih.govresearchgate.net Kinetic analysis shows that ML233 acts as a competitive inhibitor of the tyrosinase protein. researchgate.net

Rational Design and Synthesis of ML233 Analogs for SAR

Following its discovery, a focused effort was undertaken to synthesize analogs of ML233 to explore the structure-activity relationships governing its APJ agonism and to potentially improve its potency and properties. nih.gov

Systematic modifications were made to the ML233 scaffold, particularly on the phenylsulfonyl group and the quinone core, to probe the effects of various substituents on APJ agonist activity. The results from this SAR exploration, conducted via a β-arrestin recruitment assay, are summarized below. nih.govnih.gov

The initial hit compound, with an EC50 of 3.7 μM, served as the baseline for comparison. The SAR studies revealed stringent structural requirements for activity:

Substitutions on the Phenyl Ring: Adding substituents to the phenylsulfonyl ring was generally not well-tolerated. For instance, the introduction of a 4-methyl group (CID 46905035) or a 4-nitro group (CID 46905034) resulted in a complete loss of activity. Similarly, a 4-methoxy substitution (CID 46905033) also rendered the compound inactive. This suggests that the unsubstituted phenyl ring is optimal for interaction with the APJ receptor.

Modifications to the Quinone Core: Alterations to the quinone portion of the molecule were also detrimental. Replacing the cyclohexyl group with a tert-butyl group (CID 46905032) led to inactivity. The removal of the methyl group from the quinone ring (CID 46905031) also abolished agonist activity.

Alternative Sulfonate Esters: Replacing the benzenesulfonate (B1194179) with a tosylate (4-methylbenzenesulfonate) (CID 46905035) or a nosylate (B8438820) (4-nitrobenzenesulfonate) (CID 46905034) resulted in inactive compounds, reinforcing the sensitivity of the binding pocket to changes in the sulfonate moiety.

These findings indicate that the initial structure of ML233 is highly optimized, and attempts to further improve agonist potency through simple analog synthesis have proven challenging. nih.gov

Table 1: SAR Analysis of ML233 Analogs as APJ Agonists nih.govnih.gov
Compound ID (CID)Modification from ML233 StructureAPJ Agonist Activity (EC50, µM)Activity Outcome
46905036 (ML233)Parent Compound3.7Active
469050354-Methyl on phenylsulfonyl (Tosylate)> 79Inactive
469050344-Nitro on phenylsulfonyl (Nosylate)> 79Inactive
469050334-Methoxy on phenylsulfonyl> 79Inactive
46905032tert-Butyl replaces cyclohexyl on quinone> 79Inactive
46905031Des-methyl on quinone ring> 79Inactive

Stereochemistry plays a critical role in the interaction of small molecules with their biological targets. In the case of ML233, a key stereochemical feature is the geometry of the oxime C=N double bond. The synthesized and active form of ML233 was obtained as a single isomer, which was assigned as the (E) or anti isomer. nih.gov This indicates that the spatial orientation of the phenylsulfonyloxy group relative to the quinone ring is crucial for fitting into the APJ receptor binding pocket and eliciting an agonist response. The alternative (Z) or syn isomer was not reported to be active, suggesting a strict stereochemical requirement for molecular recognition.

Further stereochemical complexity exists at the spirocyclic junction of the two cyclohexane (B81311) rings. However, the available literature does not specify the relative or absolute stereochemistry at this center, nor does it describe studies investigating the influence of these stereoisomers on either APJ agonism or tyrosinase inhibition.

Molecular Interaction and Binding Dynamics of Ml 233

Quantitative Determination of Binding Affinity

The binding affinity of a ligand for its receptor is a crucial parameter that describes the strength of their interaction under equilibrium conditions acs.org. For ML 233, quantitative determination of binding affinity primarily involves in vitro assays.

In Vitro Binding Assays

In vitro binding assays are commonly used to quantify the interaction between a ligand and its target protein in a controlled laboratory setting tqmp.orgnih.govcore.ac.uktandfonline.complos.org. These assays provide valuable data on the potency and selectivity of a compound. This compound has been characterized using such methods to determine its affinity for the apelin receptor. This compound is reported as a potent apelin receptor agonist with an EC₅₀ of 3.7 µM tocris.comtargetmol.comtargetmol.commedchemexpress.com. This indicates the concentration at which this compound elicits a half-maximal response from the receptor. Furthermore, studies have shown this compound exhibits selectivity over the closely related angiotensin 1 (AT1) receptor, with an EC₅₀ value greater than 79 µM, demonstrating at least a 21-fold selectivity for the apelin receptor tocris.comtargetmol.comtargetmol.commedchemexpress.com.

Quantitative Binding Data for this compound

Target ReceptorBinding ParameterValueSelectivity vs. AT1 Receptor
Apelin Receptor (APJ)EC₅₀3.7 µM>21-fold
Angiotensin 1 (AT1)EC₅₀>79 µM-

Note: EC₅₀ values represent the half-maximal effective concentration for agonist activity, which is often used as a proxy for binding affinity in functional assays.

Ligand-Receptor Dissociation and Association Kinetics

Mechanistic Studies of Ligand-Target Complex Formation

Mechanistic studies aim to elucidate the specific ways in which a ligand interacts with its target, including identifying binding sites and understanding conformational changes.

Direct Binding Site Investigations

Investigating the direct binding site involves identifying the specific amino acid residues or regions on the receptor protein where the ligand physically interacts tocris.commdpi.comnih.gov. For this compound, as an apelin receptor agonist, it is understood to bind to the apelin receptor. While the precise details of this compound's interaction with specific residues within the apelin receptor binding pocket were not explicitly detailed in the search results, agonists typically bind to the orthosteric site of GPCRs, which is often located within the transmembrane bundle nih.govvub.ac.be. Structural studies, such as X-ray crystallography or cryo-EM of the receptor-ligand complex, can provide high-resolution information about these interactions mdpi.com.

Computational Modeling and Simulation Approaches

Computational modeling and simulation approaches are increasingly used in conjunction with experimental data to gain a deeper understanding of ligand-receptor interactions, predict binding affinities, study kinetic profiles, and explore conformational dynamics tqmp.orgresearchgate.netnih.govoup.comresearchgate.netoup.comcmu.edu. These methods can range from molecular docking and molecular dynamics simulations to machine learning models for binding prediction researchgate.netoup.comresearchgate.netoup.com. Computational approaches can help visualize how a ligand fits into a binding pocket, estimate binding free energies, and simulate the dynamic behavior of the ligand-receptor complex over time researchgate.netnih.gov. While the search results highlight the general application of computational modeling in studying ligand-receptor binding and kinetics tqmp.orgresearchgate.netnih.govoup.comresearchgate.netoup.comcmu.edu, specific published studies detailing the use of these methods to model the interaction of this compound with the apelin receptor were not found within the provided snippets. However, given the increasing integration of computational techniques in drug discovery and characterization, it is plausible that such studies may exist or could be undertaken to further characterize this compound's binding dynamics.

Molecular Docking and Ligand Pose Prediction

Molecular docking studies have been employed to investigate the potential binding modes and affinities of this compound with target proteins. Specifically, molecular docking studies have indicated a potential direct interaction between this compound and human tyrosinase (TYR) nih.gov. These studies aim to predict the most probable orientation (pose) of the ligand (this compound) within the binding site of the protein (TYR) and estimate the binding affinity researchgate.netplos.org. While in vitro and in silico approaches may yield different outputs regarding the affinity and stability of the interaction, molecular docking provides initial support for the chemical-protein interaction nih.gov.

Molecular Dynamics Simulations of this compound-Target Interactions

Molecular dynamics (MD) simulations are utilized to observe the dynamic behavior of a molecular system over time, providing insights into the stability of the ligand-protein complex and the conformational changes involved in binding plos.orgresearchgate.net. MD simulations have been conducted to study the interaction between this compound and tyrosinase researchgate.net. These simulations can offer a view of how atoms and molecules move and interact, complementing the static view provided by docking studies plos.org. A video of the molecular dynamic simulation during the interaction of TYR-ML233 has been referenced in research, indicating the application of this technique to study their complex researchgate.net.

Free Energy Perturbation Calculations for Binding Affinity

Free energy perturbation (FEP) calculations are advanced computational methods used to obtain a more accurate estimation of the binding free energy between a ligand and a protein nih.govverachem.comrsc.org. These calculations provide a quantitative measure of the binding affinity, which is directly related to the strength and stability of the interaction nih.gov. For the interaction between this compound and tyrosinase, the binding free energy has been analyzed, revealing a binding free energy of -9.87 kcal/mol researchgate.net. This value provides a quantitative assessment of the thermodynamic favorability of the this compound-tyrosinase interaction researchgate.net. The dissociation constant (Kd) was calculated from this binding free energy researchgate.net.

Data Table: Binding Free Energy of this compound with Tyrosinase

InteractionBinding Free Energy (kcal/mol)Dissociation Constant (Kd)
This compound - Tyrosinase-9.8758.18 nmol

Preclinical Research Applications of Ml 233 in Biological Systems

In Vitro Cellular and Tissue-Based Research Models

In vitro models, including cell-based assays, organoids, and microfluidic systems, provide controlled environments to investigate the cellular and molecular effects of compounds like ML 233. These models are crucial for understanding mechanisms of action and identifying specific pathway modulation.

Utility in Cell-Based Assays for Pathway Dissection

Cell-based assays have been instrumental in characterizing the activity of this compound, particularly concerning its interaction with the APJ receptor. This compound has been identified as a functional agonist of APJ in cell-based assays nih.gov. These assays have helped dissect the downstream signaling pathways activated by this compound binding to APJ. The APJ receptor is known to signal through both G-protein-dependent and β-arrestin-dependent pathways nih.gov. Cell-based assays measuring β-arrestin recruitment to APJ have been used to assess this compound's activity nih.gov.

Application in Organoid and Microfluidic Systems for Biological Insights

Organoid and microfluidic systems represent advanced in vitro models that can more closely mimic the complexity of native tissues and physiological environments compared to traditional two-dimensional cell cultures frontiersin.orgxiahepublishing.comrsc.orgnih.govmdpi.comprinsesmaximacentrum.nlresearchgate.net. While these systems offer enhanced capabilities for studying cell-cell interactions, tissue architecture, and responses to stimuli under controlled conditions, specific research detailing the application of this compound within organoid or microfluidic systems for gaining biological insights was not found in the provided search results. General applications of these technologies include modeling organ development, disease states, and facilitating drug screening and the study of cellular processes with high spatial and temporal control frontiersin.orgxiahepublishing.comrsc.orgnih.govprinsesmaximacentrum.nlnih.govmdpi.comnih.govstemcell.com.

Investigation of Cellular Responses to APJ Agonism (e.g., cAMP production, receptor internalization)

Studies using cell lines heterologously expressing the human APJ receptor have investigated the cellular responses to this compound agonism, including its effects on intracellular cAMP levels and receptor internalization nih.govnih.gov. This compound has been shown to reduce forskolin-induced cAMP formation, demonstrating its effect on G-protein signaling pathways coupled to APJ researchgate.netnih.govnih.gov. Maximum effects on cAMP formation were observed at a concentration of 100 μM researchgate.netnih.govnih.gov. Furthermore, this compound increased APJ receptor internalization, a process mediated by β-arrestin recruitment researchgate.netnih.govnih.gov. The potency for inducing APJ internalization was reported with an EC50 of 2.4 μM nih.gov. This is consistent with its activity observed in β-arrestin recruitment assays nih.govnih.gov.

Table 1: Cellular Responses to this compound APJ Agonism

Cellular ResponseEffect of this compoundConcentration/PotencyReference
Intracellular cAMPReduction of forskolin-induced cAMP formationMaximum effect at 100 μM researchgate.netnih.govnih.gov researchgate.netnih.govnih.gov
APJ Receptor InternalizationIncreased internalization via β-arrestin recruitmentEC50 = 2.4 μM nih.gov researchgate.netnih.govnih.gov

Studies on Melanogenesis Modulation in Cell Lines

This compound has been investigated for its ability to modulate melanogenesis in cell lines, particularly in murine melanoma cells researchgate.netnih.govresearchgate.netresearchgate.net. Research indicates that this compound can reduce melanin (B1238610) production in these cells researchgate.netnih.govresearchgate.netresearchgate.net. In vitro experiments suggest that this inhibitory effect on melanogenesis is, at least partially, mediated through direct inhibition of tyrosinase activity and function nih.govresearchgate.net. Tyrosinase is a key enzyme controlling melanogenesis nih.govresearchgate.net. Studies using murine and human melanoma cell lines have demonstrated that the this compound-dependent inhibition of melanogenesis is conserved in mammals nih.gov. At a dose of 5 μM, this compound treatment inhibited melanogenesis in B16F10 cells without affecting cell proliferation researchgate.net. Western blot analysis indicated that TYR protein expression was not affected by this compound treatment at this dose nih.gov.

In Vivo Animal Models for Pathway Elucidation (Excluding Therapeutic Efficacy)

In vivo animal models are valuable for studying the biological effects of compounds in a complex, living system, providing insights into pathway mechanisms within a physiological context mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comdovepress.comnih.govresearchgate.net. Research with this compound in animal models has contributed to understanding its influence on specific biological processes, such as pigmentation.

Zebrafish Models for Pigmentation Research with this compound

Zebrafish (Danio rerio) have been utilized as an in vivo model to study the effects of this compound on pigmentation researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net. This model offers advantages due to the external development of embryos and the transparency of larvae, allowing for easy observation of pigmentation changes researchgate.netmdpi.com. Studies in zebrafish have shown that this compound reduces melanin production researchgate.netnih.govresearchgate.netresearchgate.net. Characterization of this compound in zebrafish has indicated it acts as a potent inhibitor of tyrosinase activity in vivo researchgate.netnih.govresearchgate.netresearchgate.net. Treatment with this compound at concentrations ranging from 2.5 to 15 μM between 24 and 48 hours post-fertilization (hpf) inhibited melanogenesis by skin melanocytes nih.gov. This effect was similar to treatment initiated at 4 hpf nih.gov. Further studies in zebrafish, including analysis of mutant zebrafish with knockouts of apelin receptor genes (aplnra, aplnrb, and aplnr2), suggested that this compound regulates skin pigmentation in an apelin-receptor-independent manner by interacting with the TYR protein researchgate.net. Increased concentrations of this compound had a moderate but statistically significant impact on tyr gene expression in zebrafish, although further study is needed to determine the mechanism nih.gov.

Table 2: Effect of this compound on Pigmentation in Zebrafish

Model OrganismObserved Effect on PigmentationProposed MechanismReference
ZebrafishReduced melanin productionDirect inhibition of tyrosinase activity researchgate.netnih.govresearchgate.netresearchgate.net

Murine Models for Investigating Apelin Pathway Physiology

Murine models are widely used in preclinical research to study disease mechanisms and evaluate potential therapeutic agents mdpi.com. This compound has been utilized in mouse models to explore the physiological functions modulated by the apelin receptor.

One area of investigation in murine models has focused on the potential neuroprotective effects of this compound. Studies have examined the impact of systemic administration of this compound on retinal neuronal cell death induced by intravitreal injection of N-methyl-D-aspartate (NMDA) in mice patsnap.com. Glutamate excitotoxicity, mediated by NMDA receptors, is implicated in retinal neuronal cell loss in various retinal diseases patsnap.com. Intraperitoneal administration of this compound was found to prevent the NMDA-induced reduction in the amplitude of scotopic threshold responses (STR), which primarily reflect the activity of retinal ganglion cells patsnap.com. Immunohistochemical analysis further demonstrated that this compound inhibited the NMDA-induced loss of retinal ganglion cells and amacrine cells patsnap.com. The study also reported that this compound suppressed the breakdown of spectrin (B1175318) αII, a neuronal cytoskeleton protein, in the retina following NMDA injection, suggesting an inhibitory effect on calpain activation patsnap.com. Furthermore, intraperitoneal administration of this compound increased the phosphorylation of Akt, a protein known for its anti-apoptotic role in neurons, in the retina patsnap.com. Oral administration of this compound also showed protective effects, safeguarding against the decrease in STR amplitudes and the loss of retinal ganglion cells caused by NMDA patsnap.com. These findings suggest that systemic administration of this compound can protect retinal neurons from NMDA receptor-mediated excitotoxicity in murine models patsnap.com.

In addition to neuroprotection, this compound has been used in studies involving mouse fibroblast cells to investigate the effects of activating Aplnr signaling on cell movement nih.govresearchgate.net. Activation of the Aplnr pathway by ML-233 was observed to increase cell movement and the expression of migration-related genes and proteins, such as Actin and Vimentin, in mouse fibroblast cells in vitro nih.govresearchgate.net. Conversely, reducing the expression of Aplnr and its ligand, Apelin, using siRNA inhibited the migration of mouse fibroblast cells researchgate.net.

Use in Investigating Specific Biological Processes (e.g., wound healing, cell migration)

This compound's activity as an apelin receptor agonist has led to its application in investigating specific biological processes where the apelin-APJ system is known or suspected to play a role, such as cell migration and potentially wound healing.

Research indicates that the apelin-APJ system can influence cell migration nih.govresearchgate.net. Studies using ML-233 have provided evidence for this. In vitro experiments with mouse fibroblast cells demonstrated that ML-233-mediated activation of Aplnr signaling enhanced cell movement nih.govresearchgate.net. This was supported by observations of increased expression of proteins associated with cell migration, such as Actin and Vimentin nih.govresearchgate.net. Furthermore, the application of ML-233 to human fibroblast cells resulted in a significantly enhanced scratch closure rate compared to control groups, indicating a pro-migratory effect in this cell type as well researchgate.net. These findings suggest that activation of Aplnr signaling by this compound can promote cell migration in fibroblast cells researchgate.net.

While the search results specifically link this compound to cell migration through apelin receptor activation in fibroblast models, the broader context of apelin receptor research includes its involvement in processes relevant to wound healing, such as angiogenesis and cell proliferation guidetopharmacology.org. Although the direct application of this compound in in vivo wound healing models was not prominently featured in the search results for this compound (distinct from ECa 233), the demonstrated ability of this compound to promote fibroblast migration, a critical step in wound repair frontiersin.orgnih.gov, suggests its potential relevance in this biological process. Future research with this compound could further elucidate its specific role in the complex cascade of events involved in wound healing through its agonistic activity on the apelin receptor.

Data from preclinical studies using this compound have provided insights into its effects on cellular processes. For instance, in the context of retinal neuroprotection, this compound was shown to increase the phosphorylation of Akt in mouse retinas patsnap.com. In cell-based assays, this compound functions as an apelin receptor agonist with an EC₅₀ value of 3.7 μM tocris.comapexbt.com. It exhibits significantly lower activity at the angiotensin 1 receptor, with an EC₅₀ greater than 79 μM, demonstrating selectivity tocris.comapexbt.com.

Here is a summary of some research findings involving this compound:

Application AreaModel SystemKey FindingRelevant Citation
Retinal NeuroprotectionNMDA-induced retinal injury in micePrevented loss of retinal ganglion and amacrine cells, increased Akt phosphorylation patsnap.com
Fibroblast Cell MigrationMouse and human fibroblast cells (in vitro)Increased cell movement and scratch closure rate, upregulated migration-related proteins nih.govresearchgate.net
Apelin Receptor Agonism (In vitro)Cell-based assaysPotent agonist with EC₅₀ of 3.7 μM at the apelin receptor, >21-fold selectivity over AT₁ receptor tocris.comapexbt.com

These findings underscore the utility of this compound as a research tool for probing the functions of the apelin receptor in various biological contexts, particularly in murine models and in studies of cellular processes like migration and neuroprotection.

Advanced Methodologies and Technologies in Ml 233 Research

Integration of Computational Biology and Machine Learning (ML) in ML 233 Research

Computational biology contributes by characterizing ligand-binding molecular mechanisms and identifying binding sites, which can guide the modification and optimization of lead compounds. mdpi.com ML, a subset of AI, uses algorithms that learn from data to recognize patterns and make predictions. acs.orgepfl.ch This synergy between computational biology and ML accelerates the drug discovery process, potentially reducing the time and financial costs associated with finding drug candidates. mdpi.com

Machine Learning for Binding Affinity Prediction

Predicting the binding affinity between a small molecule like this compound and its target protein is a critical step in drug discovery. mdpi.comarxiv.org Machine learning models have emerged as powerful tools for this purpose, offering data-driven alternatives to traditional methods. mdpi.com These algorithms can learn from large datasets of known drug-target interactions to predict the binding affinity of new compounds. mdpi.commdpi.com

ML techniques, such as graph neural networks (GNNs), have been used to predict molecular properties and optimize drug design, including binding affinity. mdpi.com Regression models based on ML can learn the non-linear relationship between the structure of a protein-ligand complex and its binding affinity. oup.com These models utilize features that characterize the complex, such as the number of occurrences of specific protein-ligand atom type pairs interacting within a certain distance range. oup.com Studies have shown that ML models can predict binding affinities with high accuracy, demonstrating their usefulness in early-stage drug discovery. researchgate.net

Future Directions and Research Gaps in Ml 233 Chemical Biology

Unexplored Biological Targets and Signaling Pathways for ML 233

While this compound is known to act on the APJ receptor and tyrosinase, the possibility of other, as yet unexplored, biological targets and associated signaling pathways exists tocris.comnih.govresearchgate.net. Identifying these could reveal novel mechanisms of action and potential therapeutic applications beyond its currently known roles. Chemical biology approaches, including activity-based protein profiling and phenotypic screening, could be employed to systematically identify off-targets or unexpected interactions nih.govresearchgate.netnih.gov. Furthermore, investigating the downstream signaling cascades activated or modulated by this compound binding to potential new targets would provide a more comprehensive understanding of its cellular effects ous-research.noresearchgate.netnih.gov. The use of advanced techniques, such as phosphoproteomics or transcriptomics following this compound treatment, could help map these unexplored pathways fda.govacs.org.

Development of Novel Research Probes Based on this compound Scaffold

The this compound molecular scaffold, C₁₉H₂₁NO₄S, serves as a valuable starting point for the development of novel research probes tocris.comcaymanchem.comacs.org. Creating modified versions of this compound with enhanced potency, selectivity, or incorporating features for visualization or target identification would be highly beneficial for chemical biology studies nih.govresearchgate.netstanford.edu. This could involve synthesizing fluorescently labeled this compound analogs to track its distribution and binding in live cells or in vivo. Additionally, developing photoaffinity probes based on the this compound scaffold would enable covalent capture and identification of its interacting proteins beyond APJ and tyrosinase researchgate.netnih.gov. Structure-activity relationship (SAR) studies, guided by the known structure of this compound, are crucial for designing probes with desired properties mdpi.com.

Advanced Structural Biology Techniques for this compound-Target Complexes

Determining the high-resolution three-dimensional structures of this compound in complex with its known targets, APJ and tyrosinase, is essential for understanding the precise molecular interactions driving binding and activity nih.govnih.govmdpi.com. Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide atomic-level details of these complexes nih.govresearchgate.netbiorxiv.org. Such structural information would be invaluable for rational design of improved this compound analogs with enhanced affinity, selectivity, and desired pharmacological profiles. Furthermore, if new biological targets for this compound are identified (as discussed in 8.1), determining the structures of these novel complexes would be a critical step in validating the targets and understanding the interaction mechanisms biorxiv.orgiucr.org.

Emerging Methodologies for Comprehensive Biological Profiling

Applying emerging methodologies for comprehensive biological profiling can provide a holistic view of this compound's effects on biological systems fda.govacs.org. This includes the use of high-throughput screening (HTS) approaches to assess its activity across a wide range of cell lines or biological assays biorxiv.org. Metabolomics could reveal how this compound treatment alters cellular metabolic pathways. Lipidomics and proteomics could similarly provide insights into changes in lipid and protein profiles, respectively umn.edu. The integration of these diverse datasets through bioinformatics and machine learning approaches can help build a comprehensive biological profile of this compound and predict its effects in different biological contexts fda.govacs.orgmdpi.com.

Comparative Chemical Biology Studies with Other Modulators of APJ and Tyrosinase

Comparative chemical biology studies are crucial for positioning this compound relative to other known modulators of APJ and tyrosinase mdpi.comrsc.org. For APJ, comparing the binding kinetics, signaling profiles, and functional outcomes of this compound with other peptide and non-peptide agonists and antagonists would highlight its unique properties and potential advantages tocris.comcaymanchem.com. Similarly, for tyrosinase, comparing this compound's inhibitory mechanism, potency, and selectivity with other known tyrosinase inhibitors, including natural products and synthetic compounds, is important nih.govresearchgate.netnih.govmdpi.com. These studies could involve direct side-by-side comparisons in various in vitro and in vivo models, providing valuable context for this compound's utility as a research tool or potential therapeutic lead.

Q & A

Q. What are the standard protocols for synthesizing and characterizing ML 233 in experimental settings?

Answer: Synthesis of ML 293 requires rigorous adherence to documented protocols, including stoichiometric ratios, solvent selection, and reaction conditions (e.g., temperature, catalysts). Characterization should involve NMR, HPLC, and mass spectrometry to confirm molecular structure and purity. Replicate experiments using identical conditions to ensure reproducibility, and cross-validate results with independent techniques (e.g., X-ray crystallography for structural confirmation) .

Q. How can researchers determine appropriate sample sizes for this compound efficacy studies?

Answer: Use power analysis to estimate sample size based on expected effect sizes from preliminary data. For in vitro studies, triplicate measurements per condition are standard, while in vivo studies require larger cohorts (e.g., n ≥ 8–10 per group) to account for biological variability. Pilot studies are critical for refining parameters before full-scale experiments .

Q. What methodologies are recommended for ensuring data integrity in this compound toxicity assays?

Answer: Implement blinded analysis to minimize bias, use positive/negative controls in every assay batch, and apply statistical outlier detection (e.g., Grubbs’ test). Raw data should be archived with metadata (e.g., instrument calibration logs, reagent lot numbers) to enable traceability .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Answer: Conduct a root-cause analysis comparing experimental variables (e.g., bioavailability, metabolic degradation). Use pharmacokinetic modeling to assess tissue penetration and half-life differences. Validate findings with ex vivo assays (e.g., organoid models) to bridge in vitro and in vivo results .

Q. What strategies are effective for integrating this compound’s mechanism of action with multi-omics datasets?

Answer: Combine transcriptomic, proteomic, and metabolomic data using systems biology tools (e.g., pathway enrichment analysis, network pharmacology). Validate hypotheses with targeted knockouts or CRISPR interference in relevant cell lines. Ensure data normalization across platforms to mitigate batch effects .

Q. How should researchers address unexpected off-target effects observed in this compound studies?

Answer: Employ chemical proteomics (e.g., affinity-based pull-down assays) to identify unintended binding partners. Compare results with computational docking simulations to prioritize high-confidence targets. Iteratively refine this compound’s structure-activity relationship (SAR) to minimize off-target interactions .

Methodological Best Practices

Q. How to design a data management plan (DMP) for longitudinal studies involving this compound?

Answer: A robust DMP should include (1) standardized data formats (e.g., .csv for numerical data, .mnc for imaging), (2) metadata templates for experimental conditions, (3) secure storage protocols (encrypted, access-controlled servers), and (4) a timeline for data deposition in public repositories (e.g., Zenodo, Figshare) .

Q. What ethical considerations apply to this compound research involving animal models?

Answer: Obtain approval from institutional animal care committees (IACUC) and adhere to ARRIVE guidelines. Minimize cohort sizes via power analysis, implement humane endpoints, and document euthanasia protocols. Data transparency includes reporting attrition rates and confounding variables (e.g., stress-induced biomarkers) .

Data Analysis & Interpretation

Q. How to validate the purity of this compound batches when spectroscopic data conflicts with bioassay results?

Answer: Perform orthogonal purity assessments: (1) quantitative NMR (qNMR) with internal standards, (2) LC-MS with high-resolution mass detection, and (3) biological activity correlation (e.g., dose-response curves). Contaminants below 0.1% may require advanced techniques like MALDI-TOF .

Q. What statistical approaches are optimal for analyzing dose-dependent responses in this compound studies?

Answer: Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For heterogeneous variances, leverage mixed-effects models to account for random factors .

Collaborative & Interdisciplinary Research

Q. How can large language models (LLMs) assist in literature reviews for this compound research?

Answer: Use LLMs to identify grey literature (e.g., conference abstracts, technical reports) via targeted queries (e.g., "this compound kinase inhibition unpublished data"). Cross-verify outputs with primary sources and manually curate results to avoid algorithmic bias. LLMs should supplement—not replace—systematic database searches (e.g., PubMed, Web of Science) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.